REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[C:7](=O)[NH:8][S:9][C:5]=2[CH:4]=1.CN(C)C=O.S(Cl)([Cl:20])=O>ClC1C=CC=CC=1>[Cl:20][C:7]1[C:6]2[CH:11]=[CH:12][C:3]([O:2][CH3:1])=[CH:4][C:5]=2[S:9][N:8]=1
|
Name
|
|
Quantity
|
90.6 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(C(NS2)=O)C=C1
|
Name
|
|
Quantity
|
109.6 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
89.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
While stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1 L four-neck flask equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at the same temperature for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
After terminating
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
the liquid reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
a crude product obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized from cyclohexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NSC2=C1C=CC(=C2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.44 mol | |
AMOUNT: MASS | 86.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |